molecular formula C5H11ClN4O B2797587 (1S)-1-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]ethanol;hydrochloride CAS No. 2253619-67-7

(1S)-1-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]ethanol;hydrochloride

Cat. No. B2797587
CAS RN: 2253619-67-7
M. Wt: 178.62
InChI Key: SMFUMCBTPYMACG-DFWYDOINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanolamines, which may be structurally similar to the compound you mentioned, are a family of chemicals that work as surfactants and emulsifying ingredients in personal care and cleaning products . They are made through a chemical reaction of ethylene oxide with ammonia .


Synthesis Analysis

Ethanolamines can be synthesized by reacting ethylene oxide with ammonia . In a related process, aniline can be synthesized from benzene through a two-step process involving the creation of nitrobenzene and its subsequent reduction .


Chemical Reactions Analysis

Aniline, a primary aromatic amine, can undergo various reactions such as reaction with alkyl halides to form secondary or tertiary amines or quaternary ammonium salts . It can also undergo reactions with halogens .


Physical And Chemical Properties Analysis

Physical and chemical properties such as boiling point, melting point, solubility, and pH can be determined experimentally. For example, Aminomethyl Propanol, a related compound, has a boiling point of 162°C, a melting point of -5 to 0°C, and is soluble in water .

Scientific Research Applications

Crystal Structure and Electronic Properties

  • Photophysical Properties and Stability : The synthesis and characterization of similar triazole compounds reveal insights into their photophysical properties, including vibration, absorption, and photoluminescence spectroscopy. One study highlighted the stability of certain triazole tautomers and their high nonlinear optical properties, indicating their potential as commercial NLO materials (Nadeem et al., 2017).

Antimicrobial and Antifungal Applications

  • Antimicrobial Agents : New series of triazole derivatives have shown marked inhibition against various strains of bacteria and fungi, suggesting their utility as potent antimicrobial agents (Reddy et al., 2010).

Synthesis of Complex Molecules

  • Enantioselective Acylation and Chlorination : Research into the acylation and chlorination of chiral triazoles has provided methods for enantioselective synthesis, showing promise for applications in creating complex organic molecules with specific optical properties (Katritzky et al., 2010).

Development of Novel Heterocyclic Systems

  • Novel Heterocyclic Systems : The synthesis of new triazolo and thiadiazine derivatives that act as antimicrobial agents expands the chemical diversity of triazole-based compounds and their application in medicinal chemistry (Kaplancikli et al., 2008).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the system in which it is used. For example, ethanol, a simple alcohol, increases GABA function through the activation of GABAA receptors .

Future Directions

The future directions in the field of chemistry often involve the development of new synthetic methods, the discovery of new compounds, and the exploration of novel applications for existing compounds. For example, research is being conducted on aggregation-induced emission, a novel type of advanced material with excellent performance in various fields .

properties

IUPAC Name

(1S)-1-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O.ClH/c1-3(10)5-7-4(2-6)8-9-5;/h3,10H,2,6H2,1H3,(H,7,8,9);1H/t3-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFUMCBTPYMACG-DFWYDOINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNC(=N1)CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NNC(=N1)CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.